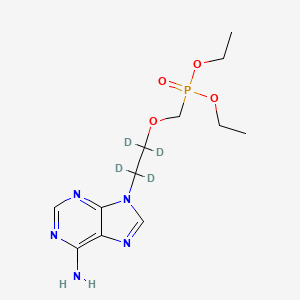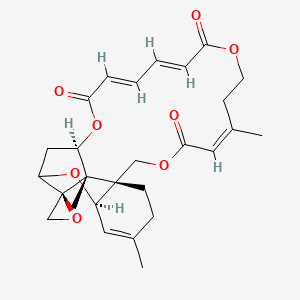
Adefovir-d4 Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adefovir-d4 Diethyl Ester is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of adefovir. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adefovir-d4 Diethyl Ester involves the incorporation of deuterium atoms into the adefovir molecule. One common method includes the use of deuterated reagents in the alkylation and esterification steps. The reaction typically involves the use of tetrabutylammonium salt of adenine and iodide reagents to achieve high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and solvents is crucial to achieve the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adefovir-d4 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adefovir diphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester groups can be substituted with other functional groups to form different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Adefovir Diphosphate: Formed through oxidation.
Various Analogs: Formed through substitution reactions.
Scientific Research Applications
Adefovir-d4 Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of adefovir analogs.
Biology: Employed in tracing metabolic pathways and understanding the pharmacokinetics of adefovir.
Medicine: Utilized in the development of new antiviral drugs and studying their efficacy.
Industry: Applied in the production of high-purity adefovir for pharmaceutical use
Mechanism of Action
Adefovir-d4 Diethyl Ester exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the hepatitis B virus. The compound is converted into its active form, adefovir diphosphate, through phosphorylation by cellular kinases. Adefovir diphosphate competes with deoxyadenosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Adefovir Dipivoxil: A prodrug of adefovir used to treat chronic hepatitis B.
Tenofovir: Another nucleotide analog used in the treatment of HIV and hepatitis B.
Entecavir: A nucleoside analog with potent activity against hepatitis B virus
Uniqueness: Adefovir-d4 Diethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed pharmacokinetic studies. This compound provides valuable insights into the metabolic pathways and efficacy of adefovir, making it a crucial tool in antiviral research .
Properties
Molecular Formula |
C12H20N5O4P |
|---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
InChI Key |
SACBMARVYGBCAK-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)



![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)


![tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate](/img/structure/B13448151.png)



![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)


